molecular formula C15H17F3N4O2 B2393604 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034310-70-6

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2393604
CAS No.: 2034310-70-6
M. Wt: 342.322
InChI Key: WYBZDXMUZGSNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of a pyrazole ring, an ethoxyethyl chain, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the ethoxyethyl chain: This step involves the reaction of the pyrazole with an ethylene oxide derivative under basic conditions.

    Introduction of the trifluoromethylphenyl group: This is often done via a nucleophilic substitution reaction using a trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

1-[2-(2-pyrazol-1-ylethoxy)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-4-13(5-3-12)21-14(23)19-7-10-24-11-9-22-8-1-6-20-22/h1-6,8H,7,9-11H2,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBZDXMUZGSNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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